rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride
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Overview
Description
rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound with a unique structure that includes an azabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the formation of the azabicyclohexane ring system. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of flow microreactors has been shown to be efficient and sustainable for similar types of compounds .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amine.
Scientific Research Applications
rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. This can include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.3.0]octane hydrochloride: Another bicyclic compound with a similar structure but different ring size.
rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride: A compound with a larger bicyclic ring system.
Uniqueness
rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific ring structure and the presence of the azabicyclohexane moiety. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-6(2)8-3-7(8)4-9-5-8;/h6-7,9H,3-5H2,1-2H3;1H/t7-,8+;/m0./s1 |
InChI Key |
MFXLAYMCGSOWOZ-KZYPOYLOSA-N |
Isomeric SMILES |
CC(C)[C@]12C[C@H]1CNC2.Cl |
Canonical SMILES |
CC(C)C12CC1CNC2.Cl |
Origin of Product |
United States |
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